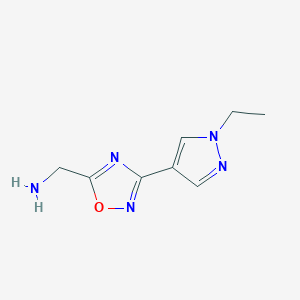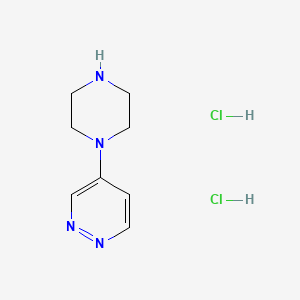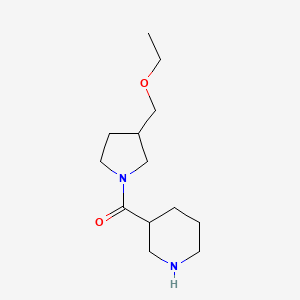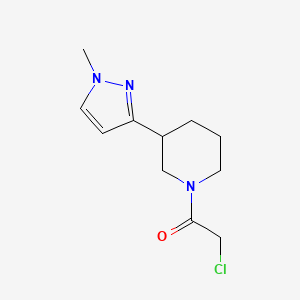
2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one
Descripción general
Descripción
The compound “2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies :Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring can undergo various chemical reactions, including functionalization and ring construction . The specific reactions that “this compound” can undergo are not specified in the available literature.Aplicaciones Científicas De Investigación
Synthesis of Pyrrolidinones and Pyrrolines
- Synthesis of 5-Methoxylated 3-Pyrrolin-2-Ones : Researchers have explored the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones. These compounds are valuable intermediates for the preparation of agrochemicals and medicinal compounds, highlighting their importance in both pharmaceutical and agricultural chemistry (Ghelfi et al., 2003).
Enantioselective Fluorodehydroxylation
- Enantioselective Fluorodehydroxylation Reactions : The compound (S)-2-(Methoxymethyl)pyrrolidin-1-ylsulphur trifluoride has been shown to be an effective enantioselective fluorodehydroxylating agent. This highlights its utility in the synthesis of fluorinated organic compounds, which are of significant interest due to their pharmacological properties (Hann & Sampson, 1989).
Electrooptic Film Fabrication
- Electrooptic Film Fabrication : Research into pyrrole-pyridine-based dibranched chromophore architecture for covalent self-assembly and thin-film microstructure has implications for the development of materials with nonlinear optical response. Such materials are crucial for applications in photonic devices and optical communication technologies (Facchetti et al., 2006).
Catalysis
- Palladium(II) Complexes as Catalysts : The study on palladium(II) complexes of (pyridyl)imine ligands for the methoxycarbonylation of olefins showcases the role of such compounds in catalysis, particularly in the synthesis of esters from olefins. This process is important for the production of various chemical products, including plastics and solvents (Zulu et al., 2020).
Quantum Chemical Investigation
- Quantum Chemical Investigation : Density Functional Theory (DFT) and quantum chemical calculations of molecular properties of substituted pyrrolidinones offer insights into the electronic structure and reactivity of such compounds. This research aids in the design of new materials and drugs by understanding their molecular behavior at the quantum level (Bouklah et al., 2012).
Mecanismo De Acción
Target of action
Without specific studies, it’s hard to predict the exact targets of this compound. It contains a pyrrolidine ring, which is a common structure in many biologically active compounds .
Biochemical pathways
Again, without specific studies, it’s hard to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been used in various fields, including medicinal chemistry .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system it interacts with. For instance, the presence of the pyrrolidine ring might influence its absorption and distribution .
Propiedades
IUPAC Name |
2-chloro-1-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClF2NO2/c1-14-4-6-2-8(10,11)5-12(6)7(13)3-9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLVOHPCPWNVHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C(=O)CCl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1478083.png)
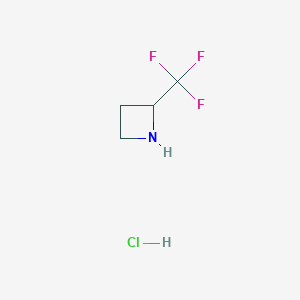


![6-Oxa-9-azaspiro[4.5]decan-10-one](/img/structure/B1478090.png)
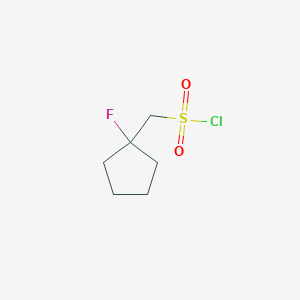
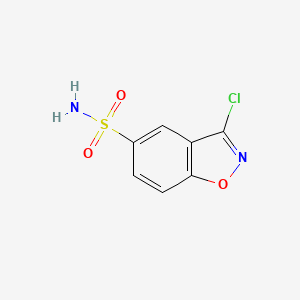
![2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B1478095.png)
![4-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine dihydrochloride](/img/structure/B1478096.png)
